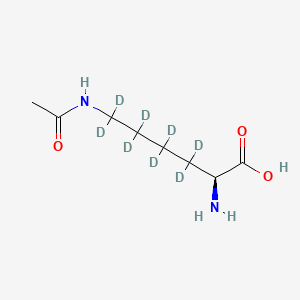

Nepsilon-acetyl-L-lysine-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O3 |

|---|---|

Molecular Weight |

196.27 g/mol |

IUPAC Name |

(2S)-6-acetamido-2-amino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid |

InChI |

InChI=1S/C8H16N2O3/c1-6(11)10-5-3-2-4-7(9)8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1/i2D2,3D2,4D2,5D2 |

InChI Key |

DTERQYGMUDWYAZ-IYVSXXDFSA-N |

Isomeric SMILES |

[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)C |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Nε-acetyl-L-lysine-d8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Nε-acetyl-L-lysine-d8, a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of the endogenous metabolite Nε-acetyl-L-lysine. This document details its physicochemical properties, outlines a plausible chemical synthesis route, and presents a detailed experimental protocol for its application in quantitative mass spectrometry. Furthermore, it explores the biological significance of its non-labeled analog, Nε-acetyl-L-lysine, in cellular processes, particularly in the epigenetic regulation of gene expression through histone acetylation. This guide is intended to be a valuable resource for researchers in proteomics, metabolomics, and drug development who require precise and reliable methods for the quantification of this important biomolecule.

Introduction

Nε-acetyl-L-lysine is a post-translationally modified amino acid that plays a pivotal role in various cellular processes, most notably in the regulation of gene expression through the acetylation and deacetylation of histone proteins. The dynamic nature of lysine (B10760008) acetylation makes its accurate quantification essential for understanding its role in health and disease. Nε-acetyl-L-lysine-d8 serves as an ideal internal standard for mass spectrometry-based quantification methods due to its chemical similarity to the endogenous analyte and its distinct mass, which allows for correction of matrix effects and variations in sample processing and instrument response.

Physicochemical Properties

A summary of the key physicochemical properties of Nε-acetyl-L-lysine and its deuterated analog are presented in Table 1.

Table 1: Physicochemical Properties of Nε-acetyl-L-lysine and Nε-acetyl-L-lysine-d8

| Property | Nε-acetyl-L-lysine | Nε-acetyl-L-lysine-d8 |

| Synonyms | (2S)-2-amino-6-acetamidohexanoic acid, N6-Acetyl-L-lysine | N6-acetyl-L-lysine-3,3,4,4,5,5,6,6-d8 |

| Molecular Formula | C₈H₁₆N₂O₃ | C₈H₈D₈N₂O₃ |

| Molecular Weight | 188.22 g/mol | 196.3 g/mol |

| Appearance | White crystalline powder | Solid |

| Melting Point | 250 °C (decomposes) | Not explicitly available |

| Solubility | Soluble in water and 80% acetic acid | Soluble in 80% acetic acid, slightly soluble in water[1] |

| Purity | ≥98% | ≥99% deuterated forms (d₁-d₈)[1] |

| CAS Number | 692-04-6 | Not explicitly available |

Synthesis of Nε-acetyl-L-lysine-d8

-

Protection of the α-amino group of L-lysine: To ensure selective acetylation of the ε-amino group, the α-amino group must first be protected with a suitable protecting group (e.g., Boc, Cbz).

-

Deuterated Acetylation: The ε-amino group of the protected lysine is then acetylated using a deuterated acetylating agent, such as acetic anhydride-d6. Acetic anhydride-d6 is commercially available.

-

Deprotection: The final step involves the removal of the α-amino protecting group to yield Nε-acetyl-L-lysine-d8.

The enzymatic synthesis of Nε-acetyl-L-lysine has also been described and could potentially be adapted using deuterated precursors.

Biological Significance of Nε-acetyl-L-lysine

Nε-acetyl-L-lysine is a key player in the epigenetic regulation of gene expression. The acetylation and deacetylation of lysine residues on the N-terminal tails of histone proteins alter chromatin structure, thereby modulating the accessibility of DNA to transcription factors.

-

Lysine Acetyltransferases (KATs): These enzymes, also known as histone acetyltransferases (HATs), catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues. This neutralizes the positive charge of the lysine side chain, weakening the interaction between histones and the negatively charged DNA backbone. This "loosening" of the chromatin structure is generally associated with transcriptional activation.

-

Lysine Deacetylases (KDACs): These enzymes, including histone deacetylases (HDACs) and sirtuins, remove the acetyl group from lysine residues. This restores the positive charge, leading to a more condensed chromatin structure and transcriptional repression.

The dynamic interplay between KATs and KDACs is crucial for the precise control of gene expression in response to various cellular signals.

Caption: The reversible process of lysine acetylation and deacetylation.

Experimental Protocols: Quantification of Nε-acetyl-L-lysine in Human Plasma using LC-MS/MS

This section details a validated method for the quantification of Nε-acetyl-L-lysine in human plasma using Nε-acetyl-L-lysine-d8 as an internal standard. This protocol is adapted from the work of Gessner et al. (2019).[2]

Sample Preparation

-

Thaw frozen human plasma samples on ice.

-

To a 20 µL aliquot of plasma, add a known amount of Nε-acetyl-L-lysine-d8 solution (concentration to be optimized based on expected analyte levels).

-

Precipitate proteins by adding a suitable volume of a protein precipitation agent (e.g., methanol (B129727) or acetonitrile (B52724) containing 1% formic acid).

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Table 2: LC-MS/MS Parameters for the Quantification of Nε-acetyl-L-lysine

| Parameter | Setting |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized linear gradient from low to high percentage of Mobile Phase B |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Nε-acetyl-L-lysine: m/z 189.1 → 84.1, 144.1Nε-acetyl-L-lysine-d8: m/z 197.1 → 88.1, 148.1 |

| Collision Energy | To be optimized for each transition |

Data Presentation

The use of a stable isotope-labeled internal standard allows for the accurate quantification of Nε-acetyl-L-lysine in biological matrices.

Table 3: Reference Concentrations of Nε-acetyl-L-lysine in Healthy Human Plasma

| Analyte | Concentration Range (µmol/L) | Mean ± SD (µmol/L) | Reference |

| Nε-acetyl-L-lysine | 0.49 - 2.13 | 1.05 ± 0.33 | Gessner et al. (2019)[2] |

Data from a cohort of 391 healthy volunteers.

Caption: Workflow for metabolite quantification using a stable isotope-labeled internal standard.

Conclusion

Nε-acetyl-L-lysine-d8 is an indispensable tool for the accurate and precise quantification of Nε-acetyl-L-lysine in complex biological matrices. Its use in stable isotope dilution mass spectrometry provides a robust methodology for researchers investigating the roles of lysine acetylation in cellular signaling, disease pathogenesis, and as a potential biomarker. This guide provides the foundational knowledge and practical protocols to facilitate the effective application of Nε-acetyl-L-lysine-d8 in scientific research.

References

Nepsilon-acetyl-L-lysine-d8 chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and biological relevance of Nε-acetyl-L-lysine-d8. This deuterated stable isotope-labeled compound serves as an invaluable tool in mass spectrometry-based quantitative analyses, particularly in the burgeoning field of post-translational modifications.

Core Chemical Properties

Nε-acetyl-L-lysine-d8 is a deuterated analog of the endogenous metabolite Nε-acetyl-L-lysine. The incorporation of eight deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.

| Property | Value |

| Formal Name | N6-acetyl-L-lysine-3,3,4,4,5,5,6,6-d8 |

| Molecular Formula | C₈H₈D₈N₂O₃ |

| Formula Weight | 196.3 g/mol |

| Isotopic Purity | ≥98% deuterated forms (d1-d8) |

| Appearance | White to off-white solid |

| Solubility | Soluble in 80% Acetic Acid; Slightly soluble in Water |

| Storage Conditions | -20°C |

| Stability | ≥ 4 years at -20°C[1] |

Experimental Protocols

The primary application of Nε-acetyl-L-lysine-d8 is as an internal standard for the accurate quantification of Nε-acetyl-L-lysine in biological matrices. Below is a detailed methodology adapted from a published LC-MS/MS protocol for the analysis of Nε-acetyl-lysine in human plasma.

Quantification of Nε-acetyl-L-lysine in Human Plasma using LC-MS/MS

This protocol outlines the steps for sample preparation, chromatographic separation, and mass spectrometric detection of Nε-acetyl-L-lysine, utilizing Nε-acetyl-L-lysine-d8 as an internal standard to ensure accuracy and precision.

1. Sample Preparation (Acid Hydrolysis)

-

To a known volume of plasma, add a precise amount of Nε-acetyl-L-lysine-d8 solution of a known concentration.

-

Perform acid hydrolysis to liberate Nε-acetyl-L-lysine from plasma proteins.

-

Post-hydrolysis, the sample should be clarified, and the supernatant collected for analysis.

2. Liquid Chromatography

-

Column: A reversed-phase C18 column is suitable for separation.

-

Mobile Phase: A gradient elution using a mobile phase containing an ion-pairing agent, such as nonafluoropentanoic acid (NFPA), is effective. For example, a gradient of acetonitrile (B52724) in water with 5 mmol/L NFPA can be employed.

-

Flow Rate: A typical flow rate for analytical LC is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-20 µL, depending on the sensitivity of the mass spectrometer.

3. Mass Spectrometry

-

Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for the analysis of amino acids and their derivatives.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for both Nε-acetyl-L-lysine and Nε-acetyl-L-lysine-d8 must be monitored. For instance, for a related compound Nε-(carboxymethyl)lysine, the transition m/z 205.1 → 84.1 was monitored, and for its deuterated standard, m/z 209.1 → 88.1 was used[2]. The exact m/z values for Nε-acetyl-L-lysine and its d8 analog would need to be optimized on the specific mass spectrometer being used.

| Parameter | Nε-acetyl-L-lysine | Nε-acetyl-L-lysine-d8 |

| Precursor Ion (m/z) | To be determined | To be determined |

| Product Ion (m/z) | To be determined | To be determined |

4. Quantification

-

A calibration curve is constructed by plotting the ratio of the peak area of the Nε-acetyl-L-lysine standards to the constant peak area of the Nε-acetyl-L-lysine-d8 internal standard against the concentration of the standards.

-

The concentration of Nε-acetyl-L-lysine in the unknown samples is then determined from this calibration curve by calculating the peak area ratio of the analyte to the internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Nε-acetyl-L-lysine using Nε-acetyl-L-lysine-d8 as an internal standard in an LC-MS/MS experiment.

Signaling Pathway: Regulation of p53 by Acetylation

Nε-lysine acetylation is a critical post-translational modification that regulates the activity of numerous proteins, including the tumor suppressor p53. The acetylation status of p53 is dynamically controlled by lysine (B10760008) acetyltransferases (KATs), such as p300/CBP, and lysine deacetylases (KDACs), such as the sirtuin family of proteins (e.g., SIRT1).

References

- 1. Measurement of Nepsilon-(carboxymethyl)lysine and Nepsilon-(carboxyethyl)lysine in human plasma protein by stable-isotope-dilution tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 2. Measurement of Nepsilon-(carboxymethyl)lysine and Nepsilon-(carboxyethyl)lysine in human plasma protein by stable-isotope-dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nε-acetyl-L-lysine-d8: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Nε-acetyl-L-lysine-d8, a deuterated isotopologue of the naturally occurring modified amino acid, Nε-acetyl-L-lysine. This compound serves as a valuable internal standard in mass spectrometry-based quantitative proteomics and metabolomics studies, enabling precise and accurate measurement of its non-deuterated counterpart.

Chemical Structure and Properties

Nε-acetyl-L-lysine-d8 is an L-lysine derivative where eight hydrogen atoms on the side chain have been replaced with deuterium (B1214612). The acetylation occurs at the epsilon (ε) amino group.

Systematic Name: N6-acetyl-L-lysine-3,3,4,4,5,5,6,6-d8

The key structural features and properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₈D₈N₂O₃ |

| Molecular Weight | 196.29 g/mol |

| Deuterium Incorporation | 8 Deuterium Atoms |

| Isotopic Purity | Typically ≥98% |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and acetic acid |

| SMILES | CC(=O)N--INVALID-LINK--(C([2H])([2H])[2H])C([2H])([2H])[2H] |

| InChI Key | DTERQYGMUDWYAZ-QZJRGAKSSA-N |

Synthesis of Nε-acetyl-L-lysine-d8

The synthesis of Nε-acetyl-L-lysine-d8 is a two-step process that begins with the commercially available deuterated precursor, L-lysine-3,3,4,4,5,5,6,6-d8, followed by the selective acetylation of the ε-amino group.

Step 1: Acquisition of Deuterated Precursor

The starting material for the synthesis is L-lysine-3,3,4,4,5,5,6,6-d8, which is available from various chemical suppliers specializing in isotopically labeled compounds. This precursor already contains the eight deuterium atoms at the desired positions on the lysine (B10760008) side chain.

Step 2: Selective Nε-acetylation

The critical step in the synthesis is the selective acetylation of the ε-amino group while leaving the α-amino group unmodified. This can be achieved through several methods, with the most common being a chemo-enzymatic approach or a chemical method employing protecting groups or specific reaction conditions. A plausible and efficient chemical synthesis route is detailed below.

Experimental Protocol: Chemical Synthesis of Nε-acetyl-L-lysine-d8

This protocol describes a method for the selective Nε-acetylation of L-lysine-3,3,4,4,5,5,6,6-d8 using acetic anhydride (B1165640) under controlled pH conditions. The difference in pKa values between the α-amino group (pKa ≈ 9) and the ε-amino group (pKa ≈ 10.5) allows for selective acetylation at a pH where the α-amino group is protonated and thus less reactive.

Materials:

-

L-lysine-3,3,4,4,5,5,6,6-d8 hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Acetic anhydride

-

Hydrochloric acid (HCl), 1M

-

Deionized water

-

Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolution of Starting Material: Dissolve a known quantity of L-lysine-3,3,4,4,5,5,6,6-d8 hydrochloride in deionized water.

-

pH Adjustment: Cool the solution in an ice bath and slowly add a saturated solution of sodium bicarbonate with stirring until the pH of the solution reaches approximately 8.5-9.0. This deprotonates the ε-amino group to a greater extent than the α-amino group.

-

Acetylation Reaction: While maintaining the temperature at 0-5 °C, add acetic anhydride dropwise to the reaction mixture. The amount of acetic anhydride should be approximately 1.1 equivalents relative to the L-lysine-d8.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the formation of the desired product and minimize the formation of di-acetylated byproducts.

-

Quenching and Work-up: Once the reaction is complete, carefully acidify the reaction mixture to pH ~2 with 1M HCl to stop the reaction and protonate the remaining amino groups.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate to remove any unreacted acetic anhydride and other organic impurities.

-

Purification: The aqueous layer containing the product can be purified by ion-exchange chromatography or by lyophilization followed by recrystallization. Alternatively, the product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of dichloromethane, methanol, and acetic acid).

-

Characterization: Confirm the identity and purity of the final product, Nε-acetyl-L-lysine-d8, using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR), mass spectrometry (to confirm the molecular weight and deuterium incorporation), and high-performance liquid chromatography (HPLC) for purity assessment.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the chemical synthesis of Nε-acetyl-L-lysine-d8.

Caption: Chemical synthesis workflow for Nε-acetyl-L-lysine-d8.

Chemical Structure Diagram

The chemical structure of Nε-acetyl-L-lysine-d8 is depicted below.

Caption: Chemical structure of Nε-acetyl-L-lysine-d8.

Conclusion

Nε-acetyl-L-lysine-d8 is a crucial tool for quantitative proteomics and metabolomics, enabling the accurate measurement of endogenous Nε-acetyl-L-lysine. Its synthesis, while requiring careful control of reaction conditions to ensure selectivity, is achievable through established chemical methods starting from the commercially available deuterated L-lysine. The detailed protocol and structural information provided in this guide serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development.

The Role of Nε-acetyl-L-lysine-d8 in Advancing Quantitative Proteomics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of proteomics, the precise quantification of post-translational modifications (PTMs) is paramount to unraveling complex cellular signaling pathways and identifying novel therapeutic targets. Among the myriad of PTMs, lysine (B10760008) acetylation has emerged as a critical regulator of protein function, stability, and interaction. This technical guide delves into the pivotal role of Nε-acetyl-L-lysine-d8, a deuterated stable isotope-labeled internal standard, in the accurate and robust quantification of protein acetylation, providing a comprehensive resource for its application in mass spectrometry-based proteomics workflows.

Core Function: An Internal Standard for Precision and Accuracy

Nε-acetyl-L-lysine-d8 serves as a heavy-labeled analog of the naturally occurring Nε-acetyl-L-lysine. Its primary function in proteomics is to act as an internal standard for quantification by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[1][2]. By introducing a known quantity of this deuterated standard into a biological sample, researchers can overcome variations in sample preparation and mass spectrometric analysis, leading to highly accurate and reproducible measurements of endogenous Nε-acetyl-L-lysine levels. This stable isotope dilution mass spectrometry (SID-MS) approach is the gold standard for quantitative analysis.

The deuterium (B1214612) labeling of Nε-acetyl-L-lysine-d8 imparts a specific mass shift without significantly altering its chemical and physical properties. This ensures that the internal standard co-elutes with the endogenous analyte during chromatography and exhibits similar ionization efficiency in the mass spectrometer. The distinct mass-to-charge (m/z) ratio of the deuterated standard allows for its simultaneous detection and differentiation from the unlabeled endogenous counterpart, enabling precise ratiometric quantification[3].

Quantitative Data in Acetylome Research

The application of quantitative proteomics has led to the identification of a vast number of acetylation sites across various organisms and cell types. While specific studies detailing the use of Nε-acetyl-L-lysine-d8 for global acetylome quantification are not always explicitly detailed in publications, the scale of these analyses underscores the importance of accurate quantification methodologies for which such standards are essential. The following table summarizes data from several large-scale acetylome studies, highlighting the extensive nature of protein acetylation.

| Study Focus | Organism/Cell Line | Number of Acetylated Proteins Identified | Number of Acetylation Sites Identified | Reference |

| Plant Meiosis and Tapetum Function | Rice (Oryza sativa) | 676 | 1354 | [4] |

| Bacterial Physiology | Azorhizobium caulinodans | 982 | 2302 | [5] |

| Bacterial Physiology | Thermophilic Bacteria | 208 | 335 | [5] |

| T2DM in Uyghur Patients | Human Serum | 120 | 422 | [6] |

Experimental Protocols: A Step-by-Step Guide

The following section outlines a detailed methodology for the quantification of protein acetylation using Nε-acetyl-L-lysine-d8 as an internal standard. This protocol synthesizes best practices from established quantitative proteomics workflows.

Sample Preparation

-

Protein Extraction: Lyse cells or tissues in a buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A, Sodium Butyrate) to preserve the acetylation state of proteins.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Internal Standard Spiking: Add a known amount of Nε-acetyl-L-lysine-d8 to each protein sample. The optimal amount should be determined empirically but is typically in the low picomole to nanomole range, depending on the expected abundance of the endogenous analyte.

-

Protein Precipitation and Digestion: Precipitate the proteins (e.g., with acetone (B3395972) or TCA) to remove interfering substances. Resuspend the protein pellet and digest into peptides using a protease such as trypsin. Trypsin cleaves at the C-terminus of lysine and arginine residues.

-

Peptide Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants that can interfere with mass spectrometry analysis.

Enrichment of Acetylated Peptides (Optional but Recommended)

For comprehensive acetylome analysis, enrichment of acetylated peptides is often necessary due to their low stoichiometry.

-

Immunoaffinity Purification: Incubate the desalted peptide mixture with anti-acetyllysine antibody-conjugated beads. These antibodies will specifically bind to acetylated peptides.

-

Washing: Wash the beads extensively to remove non-specifically bound peptides.

-

Elution: Elute the enriched acetylated peptides from the antibody beads using a low pH solution (e.g., 0.1% trifluoroacetic acid).

LC-MS/MS Analysis

-

Chromatographic Separation: Separate the peptides using a reverse-phase nano-liquid chromatography (nLC) system. The gradient and column chemistry should be optimized for peptide separation.

-

Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Data Acquisition: Acquire data in a targeted fashion using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for the most accurate quantification. In this mode, the mass spectrometer is programmed to specifically monitor the precursor and fragment ion pairs for both the endogenous Nε-acetyl-L-lysine-containing peptides and the corresponding Nε-acetyl-L-lysine-d8-containing peptides.

Data Analysis

-

Peak Integration: Integrate the peak areas of the chromatographic peaks corresponding to the endogenous (light) and the internal standard (heavy) peptides.

-

Ratio Calculation: Calculate the ratio of the peak area of the endogenous peptide to the peak area of the Nε-acetyl-L-lysine-d8 internal standard.

-

Quantification: Determine the absolute quantity of the acetylated peptide in the original sample by comparing the calculated ratio to a standard curve generated using known concentrations of unlabeled Nε-acetyl-L-lysine and a fixed concentration of Nε-acetyl-L-lysine-d8.

Visualizing the Workflow and Principles

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying principle of quantification.

Caption: General experimental workflow for quantitative acetylomics using a spike-in internal standard.

Caption: Principle of absolute quantification using a stable isotope-labeled internal standard.

Conclusion

Nε-acetyl-L-lysine-d8 is an indispensable tool for researchers striving for high-quality quantitative data in the field of proteomics. Its use as an internal standard in mass spectrometry-based workflows enables the accurate and precise measurement of protein acetylation, a post-translational modification with profound implications for cellular function and disease. By following rigorous experimental protocols and leveraging the power of stable isotope dilution mass spectrometry, scientists and drug development professionals can confidently quantify changes in protein acetylation, paving the way for new discoveries and the development of novel therapeutics.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proteomic analysis of lysine acetylation provides strong evidence for involvement of acetylated proteins in plant meiosis and tapetum function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

A Technical Guide to Nε-acetyl-L-lysine-d8 and its Non-Deuterated Form for Researchers and Drug Development Professionals

Introduction

Nε-acetyl-L-lysine is a critical post-translational modification (PTM) of proteins, playing a pivotal role in the epigenetic regulation of gene expression and other cellular processes. Its quantification in biological matrices is of paramount importance for understanding disease mechanisms and for drug development. This technical guide provides an in-depth comparison of Nε-acetyl-L-lysine and its deuterated analog, Nε-acetyl-L-lysine-d8, with a focus on their application in quantitative mass spectrometry. This guide will cover their physicochemical properties, detailed experimental protocols for their use, and the signaling pathways they influence.

Data Presentation: A Comparative Analysis

The primary utility of Nε-acetyl-L-lysine-d8 lies in its role as an internal standard for the accurate quantification of its non-deuterated counterpart using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The key differences and similarities are summarized below.

| Property | Nε-acetyl-L-lysine | Nε-acetyl-L-lysine-d8 | Rationale for Use as an Internal Standard |

| Molecular Formula | C₈H₁₆N₂O₃ | C₈H₈D₈N₂O₃[2] | The incorporation of eight deuterium (B1214612) atoms results in a distinct mass difference, crucial for mass spectrometric differentiation. |

| Molecular Weight | 188.22 g/mol | 196.27 g/mol (approx.) | The mass shift of +8 Da allows for the simultaneous detection of the analyte and the internal standard without signal overlap. |

| Chemical Structure | Identical to the deuterated form, with hydrogen atoms at the ε-amino group's acetyl and lysine (B10760008) side chain. | Deuterium atoms replace hydrogen atoms on the acetyl group and the lysine side chain, specifically at the 3,3,4,4,5,5,6,6 positions.[2] | The structural similarity ensures that the deuterated standard co-elutes with the analyte during chromatography and exhibits similar ionization efficiency, minimizing matrix effects.[3] |

| Isotopic Purity | Not applicable | Typically ≥98% | High isotopic purity is essential to prevent contribution to the analyte's signal, ensuring accurate quantification. |

| Applications | Biological analyte, biomarker of histone acetyltransferase (HAT) and histone deacetylase (HDAC) activity.[4] | Internal standard for quantitative analysis by GC-MS or LC-MS.[1] | Its use as an internal standard corrects for sample loss during preparation and variations in instrument response. |

Experimental Protocols

The use of Nε-acetyl-L-lysine-d8 as an internal standard is central to the accurate quantification of Nε-acetyl-L-lysine in complex biological samples. Below are detailed methodologies for a typical LC-MS/MS workflow.

Sample Preparation (from Human Plasma)

-

Protein Precipitation: To 100 µL of human plasma, add 400 µL of ice-cold methanol (B129727) containing a known concentration of Nε-acetyl-L-lysine-d8 (e.g., 50 ng/mL).

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the analyte and the internal standard.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start at 5% B, increasing to 95% B over 5-7 minutes, holding for 1-2 minutes, and then re-equilibrating to initial conditions. The flow rate is typically 0.3-0.5 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally preferred for the analysis of Nε-acetyl-L-lysine.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

-

Nε-acetyl-L-lysine: m/z 189.1 → 84.1 (or other characteristic fragment ions).

-

Nε-acetyl-L-lysine-d8: m/z 197.1 → 92.1 (correspondingly shifted fragment).

-

-

Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of Nε-acetyl-L-lysine in the unknown samples is determined.

-

Mandatory Visualizations

Experimental Workflow for Quantification of Nε-acetyl-L-lysine

Caption: A typical experimental workflow for the quantification of Nε-acetyl-L-lysine.

Signaling Pathway: Lysine Acetylation and Gene Regulation

Lysine acetylation is a dynamic process regulated by two families of enzymes: histone acetyltransferases (HATs) and histone deacetylases (HDACs). This process plays a crucial role in chromatin remodeling and gene expression.

Caption: The role of lysine acetylation in the regulation of gene expression.

Conclusion

Nε-acetyl-L-lysine-d8 is an indispensable tool for the accurate and precise quantification of Nε-acetyl-L-lysine in biological systems. Its stable isotope-labeled nature allows it to serve as an ideal internal standard in mass spectrometry-based workflows, enabling researchers and drug development professionals to reliably measure this critical post-translational modification. Understanding the dynamics of lysine acetylation is fundamental to unraveling the complexities of epigenetic regulation and its implications in health and disease.

References

Physical and chemical properties of Nepsilon-acetyl-L-lysine-d8

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Nε-acetyl-L-lysine-d8, a crucial tool for researchers, scientists, and drug development professionals. This document details its core applications, particularly as an internal standard in quantitative mass spectrometry, and outlines relevant experimental methodologies.

Core Properties

Nε-acetyl-L-lysine-d8 is the deuterated form of Nε-acetyl-L-lysine, an acetylated derivative of the essential amino acid L-lysine. The incorporation of eight deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for accurate quantification of its non-labeled counterpart in complex biological samples.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of Nε-acetyl-L-lysine-d8.

| Property | Value | References |

| Formal Name | N6-acetyl-L-lysine-3,3,4,4,5,5,6,6-d8 | [1] |

| Molecular Formula | C₈H₈D₈N₂O₃ | [1] |

| Formula Weight | 196.3 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | ≥98% chemical purity; ≥99% deuterated forms (d1-d8) | [1] |

| Solubility | Soluble in 80% acetic acid; Slightly soluble in water. | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years (when stored as directed) | [1] |

| SMILES | CC(NC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])--INVALID-LINK--N)=O | [1] |

| InChI Key | DTERQYGMUDWYAZ-IYVSXXDFSA-N | [1] |

Applications in Research

The primary application of Nε-acetyl-L-lysine-d8 is as an internal standard for the quantification of Nε-acetyl-L-lysine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Lysine (B10760008) acetylation is a significant post-translational modification that plays a crucial role in regulating protein function and gene expression. Accurate measurement of changes in lysine acetylation is vital for understanding various biological processes and disease states.

Experimental Protocols

While a detailed, publicly available protocol for the de novo synthesis of Nε-acetyl-L-lysine-d8 is not readily found in the reviewed literature, its application in quantitative proteomics is well-documented. The following outlines a general experimental workflow for the quantification of Nε-acetyl-L-lysine in biological samples using LC-MS/MS and Nε-acetyl-L-lysine-d8 as an internal standard.

Sample Preparation and Protein Digestion

-

Sample Lysis: Cells or tissues are lysed in a suitable buffer containing protease and deacetylase inhibitors to preserve the acetylation state of proteins.

-

Protein Quantification: The total protein concentration of the lysate is determined using a standard protein assay (e.g., Bradford or BCA assay).

-

Internal Standard Spiking: A known amount of Nε-acetyl-L-lysine-d8 is added to each protein sample. This is a critical step to control for variability in sample processing, digestion, and instrument response.

-

Protein Digestion: The protein mixture is then subjected to enzymatic digestion, typically using trypsin, which cleaves proteins C-terminal to lysine and arginine residues. This process generates a complex mixture of peptides, including those containing acetylated lysine.

Enrichment of Acetylated Peptides (Optional but Recommended)

For comprehensive acetylome analysis, it is often necessary to enrich for acetylated peptides due to their low abundance.

-

Affinity Enrichment: The digested peptide mixture is incubated with antibodies that specifically recognize acetyl-lysine residues. These antibodies are often conjugated to agarose (B213101) or magnetic beads for easy separation.

-

Washing: The beads are washed several times to remove non-specifically bound peptides.

-

Elution: The bound acetylated peptides are eluted from the beads, typically using an acidic solution.

LC-MS/MS Analysis

-

Chromatographic Separation: The enriched (or unenriched) peptide mixture is separated using reverse-phase liquid chromatography (LC). This separates the peptides based on their hydrophobicity before they enter the mass spectrometer.

-

Mass Spectrometry: The eluted peptides are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer (MS/MS). The instrument is set up to detect and fragment specific peptide ions.

-

Data Acquisition: The mass spectrometer acquires data in a targeted manner, specifically monitoring for the mass-to-charge (m/z) ratios of the endogenous Nε-acetyl-L-lysine-containing peptides and the corresponding deuterated internal standard, Nε-acetyl-L-lysine-d8.

Data Analysis

-

Peak Integration: The chromatographic peaks for the endogenous analyte and the internal standard are integrated.

-

Ratio Calculation: The ratio of the peak area of the endogenous Nε-acetyl-L-lysine to the peak area of the Nε-acetyl-L-lysine-d8 internal standard is calculated.

-

Quantification: This ratio is then used to determine the absolute or relative abundance of Nε-acetyl-L-lysine in the original sample, often by referencing a standard curve.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship of Nε-acetyl-L-lysine-d8 within a quantitative proteomics experiment.

Caption: Experimental workflow for quantitative analysis of Nε-acetyl-L-lysine.

Caption: Logical relationship of the internal standard in quantitative analysis.

References

Nepsilon-acetyl-L-lysine-d8 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nε-acetyl-L-lysine-d8, a deuterated internal standard crucial for the accurate quantification of Nε-acetyl-L-lysine. This document outlines its physicochemical properties, analytical methodologies for its characterization, its role in biological pathways, and its application in research.

Certificate of Analysis: Typical Specifications

While a batch-specific Certificate of Analysis (CoA) is provided with each product, the following tables summarize the typical quantitative data for Nε-acetyl-L-lysine-d8, compiled from various suppliers.

Table 1: Physicochemical Properties

| Property | Specification |

| Formal Name | N6-acetyl-L-lysine-3,3,4,4,5,5,6,6-d8 |

| Molecular Formula | C₈H₈D₈N₂O₃ |

| Formula Weight | 196.3 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in 80% Acetic Acid and slightly soluble in water. |

| Storage | -20°C |

| Stability | ≥ 4 years |

Table 2: Analytical Specifications

| Analysis | Specification | Method |

| Purity (Deuterated Forms) | ≥99% (d1-d8) | Mass Spectrometry |

| Assay (Chemical Purity) | >98.5% | High-Performance Liquid Chromatography (HPLC) |

| Optical Rotation | +21.0° to +23.0° (c=2 in 5N HCl) | Polarimetry |

Biological Significance of Nε-acetyl-L-lysine

Nε-acetyl-L-lysine is a post-translationally modified amino acid that plays a critical role in various cellular processes.[1][2] Lysine (B10760008) acetylation is a key mechanism in epigenetics, regulating gene expression through the modification of histones.[2][3] This modification neutralizes the positive charge of the lysine side chain, which is thought to weaken the interaction between histones and DNA, allowing for a more open chromatin structure and facilitating transcription.[3]

The process is dynamically regulated by two families of enzymes: histone acetyltransferases (HATs) which add the acetyl group from acetyl-CoA, and histone deacetylases (HDACs) which remove it.[2] Beyond histones, acetylation of non-histone proteins is also widespread, affecting their stability, localization, and interaction with other proteins.[2] This modification is integral to cellular signaling, metabolism, and homeostasis.[4]

Experimental Protocols

Nε-acetyl-L-lysine-d8 is primarily used as an internal standard for the accurate quantification of its endogenous, non-labeled counterpart, Nε-acetyl-L-lysine, in various biological samples using mass spectrometry-based methods.[5][6]

Quantification of Nε-acetyl-L-lysine in Biological Samples using LC-MS/MS

Objective: To accurately measure the concentration of Nε-acetyl-L-lysine in a biological matrix (e.g., plasma, cell lysate).

Materials:

-

Nε-acetyl-L-lysine-d8 (Internal Standard)

-

Nε-acetyl-L-lysine (Analyte Standard)

-

Biological Sample

-

Protein Precipitation Agent (e.g., Acetonitrile (B52724) with 0.1% Formic Acid)

-

LC-MS/MS System

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To 100 µL of the sample, add a known concentration of Nε-acetyl-L-lysine-d8 internal standard.

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile with 0.1% formic acid.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analyte from other sample components using a suitable C18 liquid chromatography column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Detect and quantify the analyte and the internal standard using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer. The MRM transitions would be specific for Nε-acetyl-L-lysine and Nε-acetyl-L-lysine-d8.

-

-

Data Analysis:

-

Create a calibration curve using known concentrations of the Nε-acetyl-L-lysine standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of Nε-acetyl-L-lysine in the biological sample by interpolating from the standard curve.

-

Visualizations

Lysine Acetylation Signaling Pathway

Caption: Dynamic regulation of lysine acetylation and its impact on gene expression.

LC-MS/MS Quantification Workflow

Caption: Workflow for quantifying Nε-acetyl-L-lysine using a deuterated internal standard.

References

- 1. Page loading... [guidechem.com]

- 2. Acetyllysine - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: Showing metabocard for N6-Acetyl-L-lysine (HMDB0000206) [hmdb.ca]

- 4. Nε-lysine acetylation in the endoplasmic reticulum – a novel cellular mechanism that regulates proteostasis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to Deuterium-Labeled Nε-acetyl-L-lysine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of deuterium-labeled Nε-acetyl-L-lysine, a critical tool in modern proteomics and biomedical research. We will delve into its fundamental properties, synthesis, and applications, with a focus on its use as an internal standard in quantitative mass spectrometry. This document offers detailed experimental protocols, quantitative data, and visual workflows to facilitate its integration into your research.

Introduction to Nε-acetyl-L-lysine and its Deuterated Analog

Nε-acetyl-L-lysine is a post-translationally modified amino acid that plays a crucial role in regulating a wide array of cellular processes.[1][2] This modification, where an acetyl group is added to the epsilon amino group of a lysine (B10760008) residue, is a key mechanism in epigenetics, primarily through the modulation of histone-DNA interactions to control gene expression.[3][4] Histone acetyltransferases (HATs) catalyze the addition of acetyl groups, while histone deacetylases (HDACs) remove them, creating a dynamic regulatory system.[3][5] Aberrant acetylation patterns have been implicated in numerous diseases, including cancer, making the enzymes involved key therapeutic targets.[5][6]

Deuterium-labeled Nε-acetyl-L-lysine is a stable isotope-labeled version of this important molecule. In this analog, one or more hydrogen atoms are replaced by deuterium (B1214612), a heavy isotope of hydrogen. This substitution results in a molecule that is chemically identical to its natural counterpart but has a higher mass. This mass difference is the cornerstone of its utility in quantitative mass spectrometry, where it serves as an ideal internal standard for the accurate and precise measurement of endogenous Nε-acetyl-L-lysine.[7]

Physicochemical Properties and Mass Spectrometric Behavior

The introduction of deuterium atoms into the Nε-acetyl-L-lysine molecule results in a predictable mass shift, which is fundamental to its application in mass spectrometry. The most common variant is d3-Nε-acetyl-L-lysine, where the three hydrogen atoms on the acetyl group are replaced by deuterium.

| Property | Unlabeled Nε-acetyl-L-lysine | d3-Nε-acetyl-L-lysine |

| Molecular Formula | C₈H₁₆N₂O₃ | C₈H₁₃D₃N₂O₃ |

| Monoisotopic Mass | 188.1161 g/mol | 191.1349 g/mol |

| Mass Shift (d3 vs. unlabeled) | - | +3.0188 Da |

| Acetylation Mass Shift | +42.0106 Da (from Lysine) | +45.0294 Da (from Lysine) |

Table 1: Physicochemical Properties of Unlabeled and d3-Nε-acetyl-L-lysine.

In tandem mass spectrometry (MS/MS), acetylated lysine-containing peptides exhibit characteristic fragmentation patterns. Notably, the presence of immonium ions at m/z 126.1 and 143.1 are diagnostic for acetylated lysine residues.[4] When using a deuterium-labeled acetyl group (d3), these diagnostic ions will also show a corresponding mass shift, further aiding in confident identification and quantification.

Synthesis of Deuterium-Labeled Nε-acetyl-L-lysine

The synthesis of deuterium-labeled Nε-acetyl-L-lysine can be achieved through chemical methods. A common approach involves the selective acetylation of the ε-amino group of lysine using a deuterated acetylating agent.

Experimental Protocol: Quantification of Nε-acetyl-L-lysine in Biological Samples using LC-MS/MS

This protocol outlines a general procedure for the quantification of Nε-acetyl-L-lysine in a biological matrix (e.g., plasma, cell lysate) using deuterium-labeled Nε-acetyl-L-lysine as an internal standard.

Materials and Reagents

-

Analytes: Nε-acetyl-L-lysine and deuterium-labeled Nε-acetyl-L-lysine (e.g., d3-Nε-acetyl-L-lysine)

-

Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid (FA)

-

Sample Preparation: Protein precipitation solution (e.g., ACN with 0.1% FA), solid-phase extraction (SPE) cartridges (optional)

-

Instrumentation: Liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

Sample Preparation

-

Spiking of Internal Standard: To a known volume or weight of the biological sample, add a known amount of deuterium-labeled Nε-acetyl-L-lysine solution. The concentration of the internal standard should be chosen to be within the linear range of the calibration curve.

-

Protein Precipitation: Add a sufficient volume of cold protein precipitation solution (e.g., 3 volumes of ACN with 0.1% FA) to the sample. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 5% ACN in water with 0.1% FA).

LC-MS/MS Analysis

-

Chromatographic Separation: Use a suitable reversed-phase column (e.g., C18) to separate the analyte from other matrix components. A gradient elution with mobile phases consisting of water with 0.1% FA (A) and acetonitrile with 0.1% FA (B) is commonly employed.

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole instrument.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Nε-acetyl-L-lysine | 189.1234 | 84.0808, 143.1179 |

| d3-Nε-acetyl-L-lysine | 192.1422 | 84.0808, 146.1367 |

Table 2: Example MRM Transitions for Nε-acetyl-L-lysine and its d3-labeled internal standard. Note: These values are theoretical and should be optimized empirically on the specific instrument used.

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of unlabeled Nε-acetyl-L-lysine into a blank matrix, along with a constant concentration of the deuterated internal standard.

-

Peak Area Ratios: For each sample and calibration standard, determine the peak areas of the analyte and the internal standard. Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantification: Plot the peak area ratios of the calibration standards against their corresponding concentrations to generate a calibration curve. Use the equation of the linear regression from the calibration curve to determine the concentration of Nε-acetyl-L-lysine in the unknown samples based on their measured peak area ratios.

Visualization of Key Concepts

Histone Acetylation Signaling Pathway

Quantitative Proteomics Workflow

References

- 1. biorxiv.org [biorxiv.org]

- 2. A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]

- 4. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

Nε-acetyl-L-lysine-d8: A Technical Guide for Post-Translational Modification Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Nε-acetyl-L-lysine-d8 in the field of post-translational modification (PTM) research. Lysine (B10760008) acetylation is a critical regulatory mechanism in a vast array of cellular processes, and the use of stable isotope-labeled internal standards like Nε-acetyl-L-lysine-d8 is paramount for accurate and robust quantification in mass spectrometry-based proteomics.

Introduction to Lysine Acetylation

Lysine acetylation is a reversible post-translational modification where an acetyl group is transferred to the ε-amino group of a lysine residue within a protein.[1][2] This process neutralizes the positive charge of the lysine side chain, potentially altering protein conformation, stability, and interactions with other molecules such as proteins and DNA.[2] The dynamic interplay between lysine acetyltransferases (KATs), also known as histone acetyltransferases (HATs), and lysine deacetylases (KDACs), including histone deacetylases (HDACs) and sirtuins, governs the acetylation status of proteins.[2] Dysregulation of lysine acetylation has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a key area of investigation for therapeutic development.[3]

The Role of Nε-acetyl-L-lysine-d8 in Quantitative Proteomics

Nε-acetyl-L-lysine-d8 is a deuterated form of Nε-acetyl-L-lysine, making it an ideal internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[4][5] In quantitative proteomics, an internal standard is a compound of known concentration that is added to a sample to allow for the precise quantification of a specific analyte. By using a stable isotope-labeled standard that is chemically identical to the analyte of interest (Nε-acetyl-L-lysine), any variations in sample preparation and mass spectrometry analysis can be normalized, leading to highly accurate and reproducible results.[6]

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of Nε-acetyl-L-lysine-d8 is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Formal Name | N6-acetyl-L-lysine-3,3,4,4,5,5,6,6-d8 | [5] |

| Molecular Formula | C8H8D8N2O3 | [5] |

| Formula Weight | 196.3 g/mol | [5] |

| Purity | ≥98% Chemical Purity, 99 atom % D | [2] |

| Solubility | Soluble in 80% acetic acid; Slightly soluble in water | [5] |

Mass Spectrometry Parameters

For targeted quantitative analysis using techniques like multiple reaction monitoring (MRM), specific mass transitions for the analyte and the internal standard are monitored.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Nε-acetyl-L-lysine | 189.1 | 84.1, 143.1 |

| Nε-acetyl-L-lysine-d8 | 197.1 | 88.1, 147.1 |

Note: The specific mass transitions may vary depending on the instrument and experimental conditions. The product ion at m/z 84.1 is a characteristic immonium ion for lysine, while the ion at m/z 143.1 is indicative of an acetylated lysine residue.[7]

Experimental Protocols

The following protocols provide a detailed methodology for the quantitative analysis of protein acetylation using Nε-acetyl-L-lysine-d8 as an internal standard.

General Experimental Workflow for Acetylome Analysis

The overall process involves several key stages, from sample preparation to data analysis.

Detailed Protocol for Acetylated Peptide Enrichment

This protocol outlines the steps for enriching acetylated peptides from a complex protein digest.

-

Protein Extraction and Digestion:

-

Lyse cells or tissues in a suitable buffer containing protease and deacetylase inhibitors.

-

Quantify the protein concentration using a standard method (e.g., BCA assay).

-

Perform in-solution or in-gel digestion of the proteins using an enzyme such as trypsin.

-

-

Spike-in of Internal Standard:

-

Add a known amount of Nε-acetyl-L-lysine-d8 to the peptide mixture. The exact amount should be optimized based on the expected abundance of endogenous Nε-acetyl-L-lysine.

-

-

Immunoaffinity Purification:

-

Incubate the peptide mixture with anti-acetyl-lysine antibody-conjugated beads (e.g., agarose (B213101) or magnetic beads).[8][9]

-

Wash the beads extensively to remove non-specifically bound peptides.[8]

-

Elute the enriched acetylated peptides from the beads using a low-pH solution (e.g., 0.1% trifluoroacetic acid).[8]

-

-

LC-MS/MS Analysis:

-

Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Set up the mass spectrometer to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to identify and quantify the acetylated peptides.[10]

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

For relative quantification of protein acetylation between different experimental conditions, SILAC can be employed.

-

Cell Culture and Labeling:

-

Sample Preparation and Analysis:

-

Treat the "heavy" and "light" cell populations with the experimental and control conditions, respectively.

-

Combine equal amounts of protein from both cell populations.

-

Proceed with the protein digestion and acetylated peptide enrichment protocol as described above.

-

During LC-MS/MS analysis, the relative abundance of acetylated peptides from the two conditions can be determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.

-

Application in Signaling Pathway Research: The p53 Pathway

Lysine acetylation plays a crucial role in regulating the activity of the tumor suppressor protein p53.[13] Upon cellular stress, such as DNA damage, p53 is acetylated at multiple lysine residues by various KATs, including p300/CBP and PCAF.[13] This acetylation enhances p53's stability and its ability to bind to DNA and activate the transcription of target genes involved in cell cycle arrest and apoptosis.[1][13]

The acetylation sites on p53 and the responsible enzymes are summarized in the table below.

| Acetylation Site | Acetyltransferase | Consequence of Acetylation | Reference |

| K120 | Tip60/MOF | Promotes apoptosis | [1] |

| K164 | p300/CBP | Enhances DNA binding | [13] |

| K320 | PCAF | Modulates transcriptional activity | [14] |

| K370, K372, K373, K381, K382 | p300/CBP | Increases protein stability and DNA binding | [1][13] |

Conclusion

Nε-acetyl-L-lysine-d8 is an indispensable tool for researchers investigating the role of lysine acetylation in health and disease. Its use as an internal standard in mass spectrometry-based proteomics enables accurate and reproducible quantification of changes in protein acetylation, providing critical insights into the complex regulatory networks that govern cellular function. This technical guide provides a foundational understanding and practical protocols to aid in the design and execution of robust acetylome studies, ultimately contributing to the advancement of drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Nepsilon-Acetyl-L-lysine-3,3,4,4,5,5,6,6-d8 [lgcstandards.com]

- 3. Acetylated Peptide Enrichment Service - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. Insights into Regulators of p53 Acetylation [mdpi.com]

- 7. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scholarly Article or Book Chapter | Generation of acetyllysine antibodies and affinity enrichment of acetylated peptides | ID: 2n49t903v | Carolina Digital Repository [cdr.lib.unc.edu]

- 10. Procedure of Quantitative Acetylomics Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]

- 11. SILAC–based quantitative MS approach for real-time recording protein-mediated cell-cell interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

- 13. Deciphering the acetylation code of p53 in transcription regulation and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acetylation of p53 at Lysine 373/382 by the Histone Deacetylase Inhibitor Depsipeptide Induces Expression of p21Waf1/Cip1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nε-acetyl-L-lysine-d8 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nε-acetyl-L-lysine is a post-translationally modified amino acid that plays a crucial role in various biological processes, including the regulation of gene expression and metabolism.[1][2][3] Its quantification in biological matrices is of significant interest for studying the impact of lysine (B10760008) acetylation on cellular functions and for the discovery of biomarkers associated with various diseases. Accurate and precise quantification of endogenous metabolites by mass spectrometry requires the use of a stable isotope-labeled internal standard. Nε-acetyl-L-lysine-d8 is the deuterated analog of Nε-acetyl-L-lysine and serves as an ideal internal standard for this purpose. This document provides detailed application notes and protocols for the use of Nε-acetyl-L-lysine-d8 as an internal standard for the quantitative analysis of Nε-acetyl-L-lysine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for accurate quantification. It involves the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the beginning of the sample preparation process. The internal standard is chemically identical to the analyte but has a different mass due to the isotopic label. This allows it to be distinguished from the endogenous analyte by the mass spectrometer. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, as the internal standard compensates for variations in sample preparation, chromatographic separation, and ionization efficiency.

Experimental Protocols

This section provides a detailed protocol for the quantification of free Nε-acetyl-L-lysine in human plasma using Nε-acetyl-L-lysine-d8 as an internal standard. The protocol is adapted from established methods for the analysis of amino acids and related compounds in biological fluids.[4][5]

Materials and Reagents

-

Nε-acetyl-L-lysine (analyte standard)

-

Nε-acetyl-L-lysine-d8 (internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other biological matrix)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of Nε-acetyl-L-lysine and dissolve it in 1 mL of ultrapure water.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Nε-acetyl-L-lysine-d8 and dissolve it in 1 mL of ultrapure water.

-

Working Solutions: Prepare a series of working standard solutions of Nε-acetyl-L-lysine by serial dilution of the stock solution with ultrapure water to create calibration standards. Prepare a working internal standard solution of Nε-acetyl-L-lysine-d8 at a suitable concentration (e.g., 1 µg/mL) in ultrapure water.

Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples on ice.

-

Pipette 100 µL of plasma into a microcentrifuge tube.

-

Add 10 µL of the Nε-acetyl-L-lysine-d8 internal standard working solution to each plasma sample, calibration standard, and quality control sample.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be:

-

0-1 min: 2% B

-

1-5 min: 2-98% B

-

5-7 min: 98% B

-

7-7.1 min: 98-2% B

-

7.1-10 min: 2% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Nε-acetyl-L-lysine: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized based on instrumentation). A common transition is the loss of the carboxyl group or fragmentation of the side chain.

-

Nε-acetyl-L-lysine-d8: Precursor ion (m/z) -> Product ion (m/z) (adjusted for the mass difference due to deuterium (B1214612) labeling).

-

-

Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

-

Data Presentation

The following tables summarize the type of quantitative data that should be generated during method validation.

Table 1: Calibration Curve for Nε-acetyl-L-lysine

| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 15,234 | 1,500,123 | 0.010 |

| 5 | 76,170 | 1,510,456 | 0.050 |

| 10 | 153,289 | 1,498,789 | 0.102 |

| 50 | 759,876 | 1,505,678 | 0.505 |

| 100 | 1,520,345 | 1,515,321 | 1.003 |

| 500 | 7,601,725 | 1,508,987 | 5.038 |

| 1000 | 15,198,456 | 1,501,234 | 10.124 |

This table presents example data for a calibration curve. The peak area ratio is plotted against the concentration to generate a linear regression model for quantification.

Table 2: Precision and Accuracy of the Method

| Quality Control Sample | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Precision (%CV) | Accuracy (%) |

| Low QC | 15 | 14.5 ± 0.8 | 5.5 | 96.7 |

| Medium QC | 150 | 153.2 ± 6.1 | 4.0 | 102.1 |

| High QC | 750 | 742.5 ± 29.7 | 4.0 | 99.0 |

This table demonstrates the reproducibility and correctness of the analytical method through the analysis of quality control samples at different concentrations.

Mandatory Visualizations

Caption: Experimental workflow for the quantification of Nε-acetyl-L-lysine.

Caption: Role of Nε-acetyl-lysine in metabolic regulation.

Caption: Logic of using an internal standard for accurate quantification.

References

- 1. The growing landscape of lysine acetylation links metabolism and cell signalling. | Sigma-Aldrich [sigmaaldrich.com]

- 2. Ancient Regulatory Role of Lysine Acetylation in Central Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Establishment of reference values for the lysine acetylation marker Nɛ-acetyllysine in small volume human plasma samples by a multi-target LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ssi.shimadzu.com [ssi.shimadzu.com]

Application Notes and Protocols for Nε-acetyl-L-lysine-d8 in LC-MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of Nε-acetyl-L-lysine in human plasma using Nε-acetyl-L-lysine-d8 as an internal standard with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This application is particularly relevant for studies investigating post-translational modifications, such as protein acetylation, and their role in various physiological and pathological processes, including cardiovascular and chronic kidney diseases.

Introduction

Nε-acetyl-L-lysine is a post-translationally modified amino acid that plays a crucial role in regulating protein function and gene expression.[1][2] Its quantification in biological matrices like plasma can provide valuable insights into cellular metabolism and disease states. The use of a stable isotope-labeled internal standard, such as Nε-acetyl-L-lysine-d8, is essential for accurate and precise quantification by LC-MS/MS, as it effectively corrects for matrix effects and variations in sample preparation and instrument response. This method is based on a validated procedure for the simultaneous quantification of multiple endogenous biomarkers in small volume human plasma samples.[3][4]

Quantitative Data Summary

The following tables summarize the typical quantitative performance of the described LC-MS/MS method for the analysis of Nε-acetyl-L-lysine.

Table 1: Mass Spectrometry Parameters for Nε-acetyl-L-lysine and Nε-acetyl-L-lysine-d8

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Nε-acetyl-L-lysine | 189.1 | 126.1 | 15 |

| Nε-acetyl-L-lysine | 189.1 | 84.1 | 20 |

| Nε-acetyl-L-lysine-d8 | 197.1 | 134.1 | 15 |

| Nε-acetyl-L-lysine-d8 | 197.1 | 92.1 | 20 |

Note: The specific collision energies may require optimization based on the mass spectrometer used.

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.1 - 10 µM |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 µM |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%RE) | ± 15% |

| Recovery | 85 - 115% |

Table 3: Reference Values of Nε-acetyl-L-lysine in Human Plasma

| Population | N | Mean Concentration (µM) | Standard Deviation (µM) | 2.5th Percentile (µM) | 97.5th Percentile (µM) |

| Healthy Volunteers | 388 | 1.5 | 0.4 | 0.8 | 2.5 |

Data adapted from a study on a cohort of healthy volunteers.[5]

Experimental Protocols

This section details the methodology for sample preparation and LC-MS/MS analysis.

Materials and Reagents

-

Nε-acetyl-L-lysine standard (Sigma-Aldrich or equivalent)

-

Nε-acetyl-L-lysine-d8 internal standard (Cayman Chemical or equivalent)

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

Formic acid (≥98%)

-

Human plasma (collected in EDTA or heparin tubes)

Sample Preparation

-

Thaw Plasma Samples : Thaw frozen human plasma samples on ice.

-

Prepare Internal Standard Spiking Solution : Prepare a working solution of Nε-acetyl-L-lysine-d8 in water/acetonitrile (50:50, v/v).

-

Protein Precipitation :

-

To 20 µL of plasma sample, add 80 µL of the internal standard spiking solution in a microcentrifuge tube.

-

Vortex for 30 seconds to mix thoroughly and precipitate proteins.

-

-

Centrifugation : Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer : Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

-

Dilution : Dilute the supernatant 1:10 with LC-MS grade water containing 0.1% formic acid.

-

Injection : Inject the diluted sample into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column : A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A : 0.1% formic acid in water.

-

Mobile Phase B : 0.1% formic acid in acetonitrile.

-

Flow Rate : 0.3 mL/min.

-

Injection Volume : 5 µL.

-

Column Temperature : 40°C.

-

Gradient Elution :

-

0-1 min: 2% B

-

1-5 min: 2-98% B

-

5-6 min: 98% B

-

6-6.1 min: 98-2% B

-

6.1-8 min: 2% B

-

Mass Spectrometry (MS) Conditions:

-

Mass Spectrometer : A triple quadrupole mass spectrometer.

-

Ionization Mode : Positive electrospray ionization (ESI+).

-

Detection Mode : Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters :

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.

-

Visualizations

Signaling Pathway: Protein Acetylation and Deacetylation

The following diagram illustrates the central role of lysine (B10760008) acetyltransferases (KATs) and lysine deacetylases (KDACs) in regulating protein acetylation, a key post-translational modification involved in numerous cellular processes.

References

- 1. researchgate.net [researchgate.net]

- 2. The world of protein acetylation - preview & related info | Mendeley [mendeley.com]

- 3. Establishment of reference values for the lysine acetylation marker Nɛ-acetyllysine in small volume human plasma samples by a multi-target LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. genscript.com [genscript.com]

- 5. researchgate.net [researchgate.net]

Quantitative Analysis of Lysine Acetylation Using Nε-acetyl-L-lysine-d8: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine (B10760008) acetylation is a dynamic and reversible post-translational modification (PTM) that plays a critical role in regulating a wide array of cellular processes, including gene transcription, protein stability, and enzyme activity.[1][2] Dysregulation of lysine acetylation has been implicated in numerous diseases, making the enzymes that mediate this modification—lysine acetyltransferases (KATs) and lysine deacetylases (KDACs)—important therapeutic targets. Accurate quantification of lysine acetylation is therefore essential for understanding disease pathogenesis and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the quantitative analysis of lysine acetylation using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This approach utilizes Nε-acetyl-L-lysine-d8 as an internal standard for the accurate and precise absolute quantification of Nε-acetyl-L-lysine in biological samples.

Principle of the Method

The quantitative analysis of total Nε-acetyl-L-lysine involves the following key steps:

-

Protein Extraction and Hydrolysis: Total protein is extracted from the biological sample. The proteins are then hydrolyzed to their constituent amino acids, releasing both unmodified lysine and Nε-acetyl-L-lysine.

-

Stable Isotope Dilution: A known amount of the heavy-labeled internal standard, Nε-acetyl-L-lysine-d8, is spiked into the sample.[3] This standard behaves chemically and physically identically to the endogenous analyte during sample preparation and LC-MS/MS analysis, correcting for any sample loss and ionization suppression.

-

LC-MS/MS Analysis: The hydrolyzed sample is analyzed by LC-MS/MS. The analyte (Nε-acetyl-L-lysine) and the internal standard (Nε-acetyl-L-lysine-d8) are separated from other sample components by liquid chromatography and detected by tandem mass spectrometry, typically using Multiple Reaction Monitoring (MRM).

-

Quantification: The concentration of endogenous Nε-acetyl-L-lysine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.